Diflorasone 21-Propionate vs. Diflorasone Diacetate: Structural Differentiation Dictates Distinct Synthetic Utility
Diflorasone 21-propionate is a structurally distinct monoester at the C-21 position, whereas diflorasone diacetate is a C-17,21 diester. In pharmaceutical synthesis, diflorasone 21-propionate serves as a key intermediate in the preparation of halobetasol propionate, reacting with methanesulfonyl chloride to form diflorasone 17-propionate-21-mesylate, which is subsequently chlorinated to yield halobetasol propionate [1]. In contrast, diflorasone diacetate lacks the requisite free C-17 hydroxyl group required for this specific synthetic pathway, rendering it unsuitable as a substitute intermediate [2]. The absence of the C-17 propionate ester in diflorasone 21-propionate, combined with its intact C-17 hydroxyl, defines its unique functional role as a halobetasol propionate impurity marker and synthetic precursor.
| Evidence Dimension | Synthetic pathway compatibility as intermediate |
|---|---|
| Target Compound Data | C-21 propionate monoester; free C-17 hydroxyl available for subsequent functionalization |
| Comparator Or Baseline | Diflorasone diacetate: C-17,21 diester; no free C-17 hydroxyl available |
| Quantified Difference | Qualitative: synthetic utility present in target compound, absent in comparator |
| Conditions | Halobetasol propionate synthesis pathway; analytical method development |
Why This Matters
For procurement related to halobetasol propionate manufacturing or quality control, diflorasone 21-propionate is irreplaceable due to its specific structural configuration.
- [1] US Patent Application. Process for preparing a crystalline form of halobetasol propionate. 2013. View Source
- [2] Pharmaffiliates. CAS No: 541502-98-1 | Product Name: Diflorasone 21-propionate - Technical Datasheet. View Source
